molecular formula C11H10BrNO3 B1413849 Ethyl 2-bromo-6-cyano-3-methoxybenzoate CAS No. 1806852-18-5

Ethyl 2-bromo-6-cyano-3-methoxybenzoate

Cat. No.: B1413849
CAS No.: 1806852-18-5
M. Wt: 284.11 g/mol
InChI Key: JSZWEMJHJLYVGH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-3-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol. This compound is a derivative of benzoic acid and contains functional groups such as bromine, cyano, and methoxy, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-6-cyano-3-methoxybenzoate typically involves the bromination of 2-cyano-3-methoxybenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-3-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 2-bromo-6-cyano-3-methoxybenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-cyano-3-methoxybenzoate involves interactions with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can influence the compound’s electronic properties. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Ethyl 2-bromo-3-cyano-6-methoxybenzoate
  • Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate

Uniqueness

Ethyl 2-bromo-6-cyano-3-methoxybenzoate is unique due to the presence of both bromine and cyano groups on the benzoate structure, which imparts distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-7(6-13)4-5-8(15-2)10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZWEMJHJLYVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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